molecular formula C24H21ClN2O4S B2652969 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid CAS No. 1251616-41-7

6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid

Cat. No. B2652969
M. Wt: 468.95
InChI Key: INSXXNOWBJCGBX-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14O4N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .


Synthesis Analysis

The synthesis of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid can be represented by the SMILES string N(c1nc(ccc1)C(=O)O)C(=O)OC(C)(C)C and the InChI string 1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) .

Scientific Research Applications

Condensation Reactions with Non-Nucleophilic N-Heterocycles
A novel condensation method using di-tert-butyl dicarbonate (Boc2O) for acylating non-nucleophilic nitrogen compounds, including various N-heterocycles and anilides, has been developed. This method highlights the utility of tert-butoxycarbonyl (Boc) protected compounds in creating a wide range of acylated products with high functional group compatibility, showcasing the versatility of 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid in synthetic organic chemistry (Umehara, Ueda, & Tokuyama, 2016).

Synthesis and Structural Analysis
The compound has been used in synthesizing tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a process characterized by X-ray diffraction studies to understand the molecular and crystalline structure. This research contributes to the understanding of the structural aspects of related compounds, facilitating the design of new molecules with desired properties (Naveen et al., 2007).

Asymmetric Synthesis of Piperidine Derivatives
The asymmetric syntheses of piperidine derivatives from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine have been described, utilizing tert-butoxycarbonyl protected intermediates. This method provides a pathway for the synthesis of enantiomerically pure compounds, indicating the significant role of tert-butoxycarbonyl protected intermediates in medicinal chemistry and drug development (Xue et al., 2002).

Coordination Chemistry and Luminescent Properties
Research into the coordination chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands has found applications in creating luminescent lanthanide compounds for biological sensing. This research underscores the potential of pyridine derivatives, including 6-(Tert-butoxycarbonyl)pyridine-2-carboxylic acid, in developing new materials for bioimaging and sensing applications (Halcrow, 2005).

properties

IUPAC Name

N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-17-23(26-24(31-17)18-7-6-8-19(25)15-18)16-27(20-11-13-21(30-2)14-12-20)32(28,29)22-9-4-3-5-10-22/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSXXNOWBJCGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide

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